molecular formula C15H16N2O2 B10934381 (2E)-1-(2-hydroxyphenyl)-3-(1-propyl-1H-pyrazol-4-yl)prop-2-en-1-one

(2E)-1-(2-hydroxyphenyl)-3-(1-propyl-1H-pyrazol-4-yl)prop-2-en-1-one

Cat. No.: B10934381
M. Wt: 256.30 g/mol
InChI Key: OCXZJAWJODKMQS-BQYQJAHWSA-N
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Description

(2E)-1-(2-hydroxyphenyl)-3-(1-propyl-1H-pyrazol-4-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2-hydroxyphenyl)-3-(1-propyl-1H-pyrazol-4-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, and may include additional steps such as recrystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

Chemistry

The compound can be used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, chalcones and their derivatives are studied for their potential anti-inflammatory, antioxidant, and anticancer properties. The presence of the pyrazole ring in this compound may enhance its biological activity.

Medicine

The compound may have potential therapeutic applications due to its biological activities. Research is ongoing to explore its efficacy in treating various diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials, dyes, and polymers. Its unique chemical properties make it suitable for various applications.

Mechanism of Action

The mechanism of action of (2E)-1-(2-hydroxyphenyl)-3-(1-propyl-1H-pyrazol-4-yl)prop-2-en-1-one would depend on its specific biological target. Generally, chalcones exert their effects by interacting with cellular proteins and enzymes, modulating signaling pathways, and inducing apoptosis in cancer cells. The pyrazole ring may enhance binding affinity to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one: A simpler chalcone without the pyrazole ring.

    (2E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: A chalcone with a methoxy group on the phenyl ring.

    (2E)-1-(2-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one: A chalcone with a nitro group on the phenyl ring.

Uniqueness

The presence of the pyrazole ring in (2E)-1-(2-hydroxyphenyl)-3-(1-propyl-1H-pyrazol-4-yl)prop-2-en-1-one distinguishes it from other chalcones. This structural feature may enhance its biological activity and make it a more potent compound for various applications.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

(E)-1-(2-hydroxyphenyl)-3-(1-propylpyrazol-4-yl)prop-2-en-1-one

InChI

InChI=1S/C15H16N2O2/c1-2-9-17-11-12(10-16-17)7-8-15(19)13-5-3-4-6-14(13)18/h3-8,10-11,18H,2,9H2,1H3/b8-7+

InChI Key

OCXZJAWJODKMQS-BQYQJAHWSA-N

Isomeric SMILES

CCCN1C=C(C=N1)/C=C/C(=O)C2=CC=CC=C2O

Canonical SMILES

CCCN1C=C(C=N1)C=CC(=O)C2=CC=CC=C2O

Origin of Product

United States

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